1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine
Description
1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a thiadiazole and thienyl group
Properties
IUPAC Name |
4-[5-(4-methylpiperazin-1-yl)sulfonylthiophen-2-yl]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S3/c1-14-4-6-15(7-5-14)20(16,17)11-3-2-10(19-11)9-8-18-13-12-9/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOCKLBNRVGFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the thiadiazole and thienyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, thionyl chloride, and various catalysts to facilitate the formation of the sulfonyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thienyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfonyl group.
Substitution: Various substituents can be introduced to the piperazine ring or the thiadiazole and thienyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely, from mild to highly reactive environments, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a thiadiazole and thienyl group, which contributes to its biological activity. Its molecular weight is approximately 330.45 g/mol, and it has been characterized by various methods including NMR and mass spectrometry .
Antiviral Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antiviral properties. For instance, compounds similar to 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine have been shown to inhibit the replication of several viruses, including HIV and influenza. The mechanism often involves interference with viral enzymes or inhibition of viral entry into host cells .
| Virus Type | Activity | Reference |
|---|---|---|
| HIV | Inhibition of replication | |
| Influenza | Significant reduction in viral load | |
| Dengue Virus | EC of 2.1 μM |
Antibacterial Properties
Thiadiazole derivatives have also been explored for their antibacterial effects. The sulfonamide group present in the compound enhances its interaction with bacterial enzymes, making it a candidate for developing new antibiotics. Studies have demonstrated that such compounds can effectively target resistant bacterial strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 1.0 μg/mL |
Anticancer Activity
The potential anticancer properties of this compound have been explored through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Case Study 1: Antiviral Efficacy Against HIV
In a controlled study involving C8166 cells heavily infected with HIV-1, derivatives of thiadiazole were tested for their ability to reduce viral load significantly. The results indicated that compounds similar to this compound exhibited high antiviral activity with an IC value as low as 0.02 nM against resistant strains .
Case Study 2: Antibacterial Activity
A series of experiments were conducted to evaluate the antibacterial properties of thiadiazole derivatives against common pathogens. The results showed that these compounds had a notable effect on multi-drug resistant strains of Staphylococcus aureus, suggesting their potential as new therapeutic agents in treating resistant infections .
Mechanism of Action
The mechanism of action for 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene and Thiazole Substituted Compounds: These compounds share structural similarities with 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine and are often investigated for similar applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Biological Activity
1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine (CAS No. 320421-84-9) is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and other pharmacological properties.
Molecular Formula: C11H14N4O2S3
Molecular Weight: 330.45 g/mol
Density: 1.5 ± 0.1 g/cm³
Boiling Point: 512.4 ± 60.0 °C at 760 mmHg
Flash Point: 263.7 ± 32.9 °C
Anticancer Activity
Research has shown that thiadiazole derivatives exhibit significant anticancer properties. A study indicated that compounds with similar structures demonstrated cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells . The structure–activity relationship (SAR) analysis suggested that modifications on the thiadiazole ring can enhance cytotoxicity.
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | SK-MEL-2 | 4.27 |
| Compound B | HT29 | 12.57 |
| Compound C | MDA-MB-23 | 68.28% |
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 32.6 |
| Compound E | E. coli | 47.5 |
| Compound F | C. albicans | 40.0 |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiadiazole derivatives have shown potential in various other pharmacological areas:
- Antitubercular Activity: Some derivatives have been effective against Mycobacterium tuberculosis, demonstrating potential as anti-tubercular agents .
- Analgesic and Anti-inflammatory Effects: Thiadiazole compounds have been investigated for their analgesic and anti-inflammatory properties, indicating a broader therapeutic application .
Case Studies
A notable case study involved the synthesis of a series of thiadiazole derivatives that were tested for their anticancer activity against multiple cell lines. The study highlighted that specific substitutions on the thiadiazole ring could significantly enhance the cytotoxic effects, leading to the identification of promising candidates for further development .
Q & A
Q. What are the established synthetic routes for 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine and its analogs?
Methodological Answer: Synthesis typically involves modular assembly of the piperazine core with functionalized thiadiazole-thienyl sulfonyl groups. Key steps include:
- Cyclization reactions : Piperazine derivatives are synthesized via cyclization of diamine intermediates with sulfonium salts or dihaloalkanes under basic conditions .
- Sulfonylation : The thienylsulfonyl group is introduced through sulfonylation of the piperazine nitrogen using sulfonyl chlorides, followed by coupling with thiadiazole rings .
- Characterization : Confirmation of structure via elemental analysis, IR, NMR, and mass spectrometry is critical .
Q. How is structural characterization performed for novel piperazine derivatives?
Methodological Answer: A multi-spectral approach is employed:
- Elemental Analysis : Determines empirical formula purity .
- Spectral Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl, thiadiazole) .
- NMR (¹H/¹³C) : Resolves piperazine ring conformation and substituent positions .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Optional for resolving crystal structures, especially for SAR studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of piperazine-based compounds?
Methodological Answer: SAR studies focus on:
- Core Modifications : Altering piperazine substituents (e.g., methyl groups) to modulate steric effects and bioavailability .
- Functional Group Tuning : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances metabolic stability, while thiadiazole rings improve target binding .
- Biological Assays : Systematic testing of analogs in vitro (e.g., enzyme inhibition) and in vivo (e.g., antiplatelet activity in rodent models) identifies pharmacophores .
- Computational Modeling : Docking studies predict interactions with targets like DPP-IV or serotonin receptors .
Q. What strategies address contradictions between computational predictions and experimental biological activity?
Methodological Answer: Discrepancies (e.g., predicted high activity vs. low experimental efficacy) are resolved by:
- Solubility Adjustments : Beta-cyclodextrin inclusion complexes can mitigate toxicity but may reduce activity; alternative carriers (e.g., liposomes) are tested .
- Metabolic Stability Screening : Liver microsome assays identify rapid degradation pathways, guiding structural tweaks (e.g., fluorination) .
- Orthogonal Assays : Validate targets using SPR (surface plasmon resonance) or isothermal titration calorimetry to confirm binding .
Q. How are piperazine derivatives evaluated for antiplatelet or antimalarial activity in experimental models?
Methodological Answer:
- Antiplatelet Assays :
- Antimalarial Testing :
Data Contradiction Analysis
Q. Why do some modified piperazine derivatives exhibit reduced biological activity despite structural similarity?
Methodological Answer:
- Steric Hindrance : Bulky substituents (e.g., beta-cyclodextran) may block target binding .
- Metabolic Instability : Rapid hepatic clearance detected via LC-MS/MS pharmacokinetic studies .
- Off-Target Effects : Counter-screen against related receptors (e.g., 5-HT1A vs. 5-HT2A) using radioligand binding assays .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
